molecular formula C5H10N2S2 B121842 Dazomet CAS No. 533-74-4

Dazomet

Cat. No.: B121842
CAS No.: 533-74-4
M. Wt: 162.3 g/mol
InChI Key: QAYICIQNSGETAS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dazomet, a nitroimidazole, exhibits a broad spectrum of antiprotozoal and antimicrobial activities, with high activity against anaerobic bacteria and protozoa . It has shown antibacterial activity against the majority of obligate anaerobes . The primary targets of this compound are the DNA and electron-transport proteins of these organisms .

Mode of Action

It is believed that an intermediate in the reduction of this compound, which is only made by anaerobic bacteria and protozoa, binds to the deoxyribonucleic acid (dna) and electron-transport proteins of these organisms, blocking nucleic acid synthesis . This interaction results in DNA strand damage to the microbes, causing cytotoxic effects .

Biochemical Pathways

This compound affects various biochemical pathways. The nitro group reduction of this compound by anaerobic organisms is likely responsible for the drug’s antimicrobial cytotoxic effects . This process causes DNA strand damage to the microbes . The changes in the microbial community structure and diversity after the soil is fumigated with this compound have been monitored . The application of this compound after fumigation resulted in significant enrichment of bacteria such as Gaiella, norank_f_Vicinamibacteraceae, and Flavisolibacter and fungi such as Peroneutypa, Olpidium, and Microascus in the soil .

Pharmacokinetics

This compound is usually completely and rapidly absorbed after oral administration . The half-life in plasma is about 8 hours . About 10% of the drug is bound to plasma proteins . This compound penetrates well into body tissues and fluids . The liver is the main site of metabolism . Both unchanged this compound and metabolites are excreted in various proportions in the urine after oral administration .

Result of Action

This compound treats amebiasis, trichomoniasis, and giardiasis, exerting both antibacterial and antiprotozoal activities . It is an effective treatment for some anaerobic bacterial infections . This compound has shown antibacterial activity against the majority of obligate anaerobes .

Action Environment

This compound is applied to wet soil, which causes this compound itself to decompose into a gaseous form . This gaseous form is what actively controls pests . The decomposition of this compound releases methyl isothiocyanate (MITC), a gas toxic to pests that would prevent or kill plant growth . The degradation rate of this compound was closely related to granule size . The half-life of larger this compound granules was longer than smaller granules with all studied environmental factors . The degradation rate decreased as the this compound usage increased and different granule sizes showed the same variation trend . The half-life in each of the five granule size ranges tested decreased significantly as the temperature increased . This compound half-life decreased by 4.67–6.59 times as the temperature increased from 4 to 35 °C . Moreover, this compound usage and temperature affected the half-life of granules >400 and 300–400 μm in diameter significantly more than <100 μm granules . The half-life of all this compound granule sizes was reduced by 13.9–47.4% in alkaline compared to acidic conditions (pH from 9 to 5) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of GDP-L-fucose involves a series of enzymatic reactions starting from GDP-D-mannose. The first step is the dehydration of GDP-D-mannose catalyzed by GDP-D-mannose 4,6-dehydratase, resulting in GDP-4-keto-6-deoxymannose. This intermediate is then converted to GDP-L-fucose by the enzyme GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase .

Industrial Production Methods: Industrial production of GDP-L-fucose can be achieved using recombinant microorganisms, such as Escherichia coli. By overexpressing the genes encoding the necessary enzymes, GDP-L-fucose can be produced in large quantities. Optimization of fermentation conditions, such as pH and temperature, further enhances the yield .

Chemical Reactions Analysis

Types of Reactions: GDP-L-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution. The key reactions involve the conversion of GDP-D-mannose to GDP-L-fucose through dehydration, epimerization, and reduction .

Common Reagents and Conditions: The common reagents used in the synthesis of GDP-L-fucose include GDP-D-mannose, NADPH, and specific enzymes such as GDP-D-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase. The reactions typically occur under physiological conditions, with optimal pH and temperature for enzyme activity .

Major Products: The major product formed from these reactions is GDP-L-fucose, which serves as a donor substrate for fucosyltransferases in the biosynthesis of fucosylated glycans .

Properties

IUPAC Name

3,5-dimethyl-1,3,5-thiadiazinane-2-thione
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InChI

InChI=1S/C5H10N2S2/c1-6-3-7(2)5(8)9-4-6/h3-4H2,1-2H3
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InChI Key

QAYICIQNSGETAS-UHFFFAOYSA-N
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Canonical SMILES

CN1CN(C(=S)SC1)C
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Molecular Formula

C5H10N2S2
Record name DAZOMET
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DSSTOX Substance ID

DTXSID7024902
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Molecular Weight

162.3 g/mol
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Physical Description

Dazomet appears as white crystals or off-white powder. Pungent, acrid odor. (NTP, 1992), White crystals with a mildly pungent odor; [HSDB], WHITE OR COLOURLESS CRYSTALS.
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Flash Point

93 °C
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), SOL IN WATER (0.12% AT 25 °C); INSOL IN CARBON TETRACHLORIDE, Reacts with water; soluble in ethanol., Organic solvents 0.0 g/100 ml, isopropanol 0.5 g/100 ml, xylene 1.1 g/100 ml, ethanol 3.0 g/100 ml, ethylene glycol 3.0 g/100 ml, ethylene glycol monomethyl ether 5.0 g/100 ml, dioxane 8.0 g/100 ml, acetone 13.1 g/100 ml, trichloroethylene 30.0 g/100 ml, chloroform 30 g/100 ml, dimethyl sulfoxide, 30 g/100 ml, dimethyl formamide 30 g/100 ml., Solubility (20 °C): 400 g/kg cyclohexane; 391 g/kg chloroform; 173 g/kg acetone; 51 g/kg benzene; 15 g/kg ethanol; 6 g/kg diethyl ether., For more Solubility (Complete) data for DAZOMET (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.3
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Density

1.3 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.30 at 20 °C, Relative density (water = 1): 1.3
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Vapor Pressure

2.77 mmHg at 68 °F (NTP, 1992), 0.0000028 [mmHg], 2.8X10-6 mm Hg at 20 °C
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Color/Form

Colorless crystals, Needles from benzene

CAS No.

533-74-4
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Melting Point

248 °F (decomposes) (NTP, 1992), 106 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does MITC affect soilborne pathogens and pests?

A2: MITC is a potent biocide that disrupts vital cellular processes in target organisms. While the exact mechanisms can vary, research suggests that MITC can interfere with respiration, enzyme activity, and DNA synthesis, leading to cell death [, , ]. For instance, dazomet effectively reduces the percentage of roots with Pythium and Fusarium spp. [].

Q2: Are there any indirect benefits of this compound application on plant growth?

A3: Yes, beyond direct pest and pathogen control, this compound can indirectly promote plant growth. By suppressing soilborne pathogens, this compound can reduce disease incidence and improve seedling establishment [, , , , ]. Additionally, this compound application can alter the soil microbial community composition, potentially favoring beneficial microorganisms that contribute to plant health and nutrient availability [, , ]. For example, this compound application has been shown to increase the abundance of Bacillus and Pseudomonas, which are considered beneficial soil bacteria [].

Q3: What is the chemical structure of this compound?

A3: this compound is a heterocyclic compound with the chemical name tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione.

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is 162.24 g/mol.

Q5: What factors influence this compound's decomposition and efficacy?

A6: Several environmental factors influence this compound's decomposition rate and, consequently, its efficacy. These include soil temperature, water content, pH, texture, and organic matter content [, , , , ]. For example, this compound degradation increases with increasing soil temperature and water content, with optimal ranges identified in studies []. Additionally, this compound degrades faster in alkaline soils compared to acidic soils [].

Q6: How does soil organic matter affect this compound efficacy?

A7: High organic matter content can reduce this compound's efficacy by binding to MITC and reducing its availability for pest and pathogen control []. This highlights the importance of considering soil characteristics when determining appropriate this compound application rates [].

Q7: How does the formulation of this compound affect its application and efficacy?

A11: this compound is commercially available in various formulations, including granular and dust formulations [, ]. The choice of formulation can influence its application method, distribution in the soil, and ultimately, its efficacy. For instance, granular formulations are typically incorporated into the soil, while dust formulations can be applied as a soil drench [].

Q8: What are the regulatory considerations regarding this compound use?

A12: As a fumigant, this compound use is subject to regulations to ensure its safe and environmentally responsible application. Specific regulations vary depending on location and intended use, but generally cover aspects such as application rates, timing, and personal protective equipment requirements [, ].

Q9: How is the efficacy of this compound evaluated?

A14: this compound's efficacy is typically assessed through field trials and laboratory experiments. Researchers evaluate its impact on target organisms, such as nematodes, fungi, and weeds, as well as its effects on crop yield and quality [, , , , , , , , , , , , , , , , , , ]. For example, one study found that this compound effectively controlled root-knot nematode (Meloidogyne incognita) and weed species in a tomato nursery [].

Q10: How are this compound and MITC concentrations measured in environmental samples?

A19: Various analytical techniques are used to measure this compound and MITC concentrations in environmental samples, such as soil and air. Gas chromatography, often coupled with mass spectrometry (GC-MS), is commonly employed due to its sensitivity and ability to separate and quantify different volatile compounds [, ].

Q11: What is the environmental fate of this compound and MITC?

A20: After application, this compound rapidly degrades in the soil, primarily through hydrolysis, to form MITC []. MITC, being volatile, can dissipate into the atmosphere or be further degraded in the soil by microbial activity or chemical reactions [, ].

Q12: What are the environmental concerns associated with this compound?

A21: While this compound can be an effective soil fumigant, its use raises environmental concerns. The release of MITC into the atmosphere can contribute to air pollution []. Proper application techniques, such as soil incorporation and irrigation, are crucial to minimize volatilization losses [, , ]. Additionally, this compound's broad-spectrum activity means it can impact non-target soil organisms, potentially disrupting soil biodiversity and ecological balance [].

Q13: How does the solubility of this compound affect its distribution and efficacy?

A22: this compound's solubility in water plays a crucial role in its distribution and efficacy. Upon contact with soil moisture, this compound dissolves and forms MITC gas. This gas can then diffuse through soil pores, reaching target organisms [, , ]. Factors like soil moisture content and texture can influence this compound's dissolution and subsequent efficacy [, , ].

Q14: Are there any alternatives to this compound for soil fumigation?

A14: Yes, researchers and practitioners are actively exploring alternatives to this compound due to environmental concerns and the phasing out of certain fumigants like methyl bromide. Some alternatives include:

  • Biofumigation: This approach involves incorporating Brassica crops or their residues into the soil. These plants release glucosinolates, which decompose into biocidal compounds, including isothiocyanates [, ]. Biofumigation is considered a more sustainable alternative to synthetic fumigants.

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